molecular formula C8H13N3O B13259650 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B13259650
M. Wt: 167.21 g/mol
InChI Key: ILZCZAHQFSXVHH-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole typically involves the formation of the azetidine ring followed by the construction of the oxadiazole ring. One common method involves the use of the Horner–Wadsworth–Emmons reaction to obtain the azetidine precursor, which is then subjected to aza-Michael addition with NH-heterocycles . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors and reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the azetidine ring .

Scientific Research Applications

3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The oxadiazole ring can also contribute to the compound’s biological activity by interacting with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and oxadiazole derivatives, such as:

Uniqueness

What sets 3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole apart is its unique combination of the azetidine and oxadiazole rings, which can confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(azetidin-3-yl)-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C8H13N3O/c1-2-3-7-10-8(11-12-7)6-4-9-5-6/h6,9H,2-5H2,1H3

InChI Key

ILZCZAHQFSXVHH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)C2CNC2

Origin of Product

United States

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